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molecular formula C6H8N2O4S B1272242 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 306936-62-9

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1272242
M. Wt: 204.21 g/mol
InChI Key: HIUOQXPHVZAOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877757B2

Procedure details

5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid (1310 mg; 6.42 mmol; 1 eq.), commercially available (ASDI), is dissolved in MeOH (24 ml), then toluene (8 ml) is added followed by the dropwise addition of (trimethylsilyl)diazomethane (9.62 ml; 2M; 19.25 mmol; 3 eq). The solution is stirred at r.t. for 2 hr and another equivalent of (trimethylsilyl)diazomethane (3.21 ml; 2 M; 6.42 mmol; 1 eq) is added to reaction mixture. After 1 hr stirring, the solvent is concentrated to dryness and the resulting off white solid is recrystallized in MeOH to afford 851.1 mg (61%) of the title compound. 1H NMR (DMSO-d6) δ 7.58 (d, J=1.5 Hz, 1H), 7.13 (s, 2H), 7.06 (d, J=1.9 Hz, 1H), 3.88 (s, 3H), 3.77 (s, 3H). HPLC (max plot) 100%; Rt 1.19 min. LC/MS: (ES−) 217.1.
Quantity
1310 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
9.62 mL
Type
reactant
Reaction Step Three
Quantity
3.21 mL
Type
reactant
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[N:9]([CH3:10])[C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C:14]1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[NH2:1][S:2]([C:5]1[N:9]([CH3:10])[C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
1310 mg
Type
reactant
Smiles
NS(=O)(=O)C1=CC=C(N1C)C(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
9.62 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
3.21 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at r.t. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1 hr stirring
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the resulting off white solid is recrystallized in MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(N1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 851.1 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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